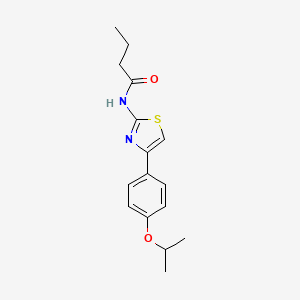

N-(4-(4-isopropoxi fenil)tiazol-2-il)butiramina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.

BenchChem offers high-quality N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Los tiazoles han sido ampliamente estudiados por su potencial antimicrobiano. Los investigadores han identificado compuestos con propiedades antibacterianas, antifúngicas y antivirales. Si bien los datos específicos sobre N-(4-(4-isopropoxi fenil)tiazol-2-il)butiramina son limitados, su andamiaje de tiazol sugiere que podría exhibir efectos antimicrobianos. Se necesitan más investigaciones para validar su actividad contra patógenos específicos .

Actividad Antitumoral y Citotóxica

Los tiazoles han mostrado promesa como agentes antitumorales. Por ejemplo, un derivado del anillo de tiazol demostró potentes efectos citotóxicos en células de cáncer de próstata. Si bien este compuesto específico no fue This compound, destaca el potencial de los tiazoles en la terapia contra el cáncer .

Efectos Neuroprotectores

Ciertos derivados de tiazol exhiben propiedades neuroprotectoras. Estos compuestos pueden desempeñar un papel en la preservación de la salud neuronal y la prevención de enfermedades neurodegenerativas. Si bien se necesitan más investigaciones, es plausible que This compound pueda contribuir a la neuroprotección .

Actividad Anticonvulsiva

Los tiazoles han sido investigados por sus efectos anticonvulsivos. Estos compuestos pueden modular la excitabilidad neuronal y reducir la actividad convulsiva. Aunque faltan estudios específicos sobre nuestro compuesto de interés, su estructura de tiazol sugiere posibles propiedades anticonvulsivas .

Potencial Antioxidante

Los tiazoles son conocidos por su actividad antioxidante. Eliminan los radicales libres y protegen las células del estrés oxidativo. Si bien no tenemos evidencia directa para This compound, su parte de tiazol insinúa posibles efectos antioxidantes .

Diseño y Desarrollo de Medicamentos

Los tiazoles sirven como bloques de construcción valiosos en el descubrimiento de fármacos. Los investigadores modifican sus estructuras para crear nuevos candidatos a fármacos con mayor eficacia y menos efectos secundarios. This compound podría ser un punto de partida para diseñar nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity . These molecules are known to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide .

Biochemical Pathways

Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Análisis Bioquímico

Biochemical Properties

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound may interact with proteins involved in inflammatory pathways, potentially reducing inflammation .

Cellular Effects

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered gene expression and metabolic changes . This compound may also exhibit cytotoxic effects on cancer cells, inhibiting their proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including liver toxicity and other organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic processes. For example, it may influence the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide within cells and tissues are critical for its activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .

Subcellular Localization

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide exhibits specific subcellular localization, which affects its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy .

Propiedades

IUPAC Name |

N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOAJYRAXQLLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)